Bis[2-(diphenylmethyl)phenyl]diselane
Description
Significance of Organoselenium Compounds in Modern Chemical Research
Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has become a significant and rapidly evolving field. wikipedia.org Initially, selenium was primarily regarded as a toxic element, but subsequent discoveries revealed its role as an essential micronutrient for mammals, often in the form of the amino acid selenocysteine. nih.govconicet.gov.ar This biological relevance spurred extensive investigation into the properties and applications of organoselenium compounds.
In modern chemical research, these compounds are recognized for their diverse utility. They serve as versatile reagents and intermediates in organic synthesis, enabling a wide range of chemical transformations often under mild conditions. nih.govconicet.gov.arresearchgate.net Furthermore, the unique electronic properties of selenium impart interesting characteristics to these molecules, leading to their use in materials science. researchgate.net A significant area of research focuses on their biological activities; many synthetic organoselenium compounds have been developed and studied for their potential as antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govnih.gov Their ability to mimic the function of crucial selenoenzymes, such as glutathione (B108866) peroxidase (GPx), which protects cells from oxidative damage, is a key driver of their application in medicinal chemistry. nih.gov
Overview of Diselenides within the Broader Field of Organochalcogen Chemistry
Organoselenium compounds belong to the larger family of organochalcogen chemistry, which includes elements of Group 16 of the periodic table, such as oxygen, sulfur, and tellurium. wikipedia.org As a chalcogen, selenium shares chemical similarities with sulfur but also possesses distinct properties. The carbon-selenium (C-Se) bond is weaker and longer than a carbon-sulfur (C-S) bond, making organoselenium compounds generally more reactive. wikipedia.org
Within this field, diselenides (R-Se-Se-R) are a cornerstone class of compounds, analogous to organic disulfides (R-S-S-R). wikipedia.org They are characterized by a selenium-selenium single bond. Diaryl diselenides, in particular, are among the most widely studied organoselenium compounds. researchgate.net They often serve as stable, shelf-storable precursors for generating more reactive organoselenium species, such as selenols (RSeH) and selanyl (B1231334) halides (RSeX). wikipedia.org Their utility is prominent in synthetic chemistry, where they act as efficient reagents for introducing selenium into organic molecules. mdpi.com Moreover, their redox activity is central to their biological applications, particularly in catalysis and as potential therapeutic agents that can interact with biological thiols and participate in cellular redox cycles. lodz.plnih.gov
Fundamental Structural and Bonding Characteristics of Diselane (B1234466) Motifs
The defining feature of a diselane is the selenium-selenium (Se-Se) single bond. This bond is significantly weaker than a disulfide (S-S) bond, with a bond dissociation energy of approximately 46 kcal/mol (or 172 kJ/mol), compared to about 65 kcal/mol for a typical S-S bond. rsc.orgresearchgate.net This lower bond energy means the Se-Se bond can be cleaved more readily by heat, light, or chemical reagents, rendering diselenides highly dynamic and reactive. researchgate.netnih.gov
Structurally, the diselane motif is not planar. X-ray crystallographic studies of various diselenides reveal that the C-Se-Se-C moiety adopts a gauche conformation. The dihedral angle between the two C-Se bonds typically falls in the range of 80-90°. nih.gov For instance, in the parent diphenyl diselenide, this angle is approximately 82°. This twisted arrangement minimizes lone pair repulsion between the adjacent selenium atoms. The Se-Se bond length is generally observed to be around 2.30 to 2.36 Å, and the C-Se-Se bond angle is typically near 105°. acs.org These structural parameters can be influenced by the steric and electronic nature of the organic substituents attached to the selenium atoms.
Contextualization of Bis[2-(diphenylmethyl)phenyl]diselane within Diselane Chemistry
This compound is a symmetrical diaryl diselenide. Its structure is distinguished by the presence of a bulky diphenylmethyl group, -CH(C₆H₅)₂, at the ortho-position of each phenyl ring attached to the selenium atoms. This significant steric hindrance in close proximity to the diselane core is expected to profoundly influence the compound's chemical and physical properties.
The synthesis of such sterically hindered diaryl diselenides can be challenging. General routes to diaryl diselenides often involve the reaction of an aryl Grignard or organolithium reagent with elemental selenium, followed by oxidative workup. nih.gov For a compound like this compound, a plausible approach would involve the ortho-lithiation of diphenylmethane (B89790) derivatives, followed by reaction with a selenium source and subsequent air oxidation to form the Se-Se bond.
The bulky ortho-substituents are predicted to have several structural and chemical consequences. Steric repulsion between the two diphenylmethyl groups across the Se-Se bond likely forces a larger C-Se-Se-C dihedral angle compared to less hindered diselenides like diphenyl diselenide. This steric crowding can also affect reactivity, potentially hindering the approach of reagents to the selenium atoms and influencing the kinetics of reactions involving Se-Se bond cleavage. nih.gov In some cases, severe steric hindrance in diaryl compounds can lead to atropisomerism, where rotation around a single bond is restricted, giving rise to stable, separable rotational isomers. researchgate.net
Data Tables
The following tables provide general and structural information. As specific experimental data for this compound is not widely available in published literature, values for analogous compounds are provided for comparison to contextualize its expected properties.
Table 1: General Properties of this compound
| Property | Value |
| Compound Name | This compound |
| CAS Number | 88048-86-6 |
| Molecular Formula | C₃₈H₃₀Se₂ |
| Molecular Weight | 644.58 g/mol |
Table 2: Comparison of Typical Structural Parameters in Diaryl Diselenides
| Compound | Se-Se Bond Length (Å) | C-Se-Se Bond Angle (°) | C-Se-Se-C Dihedral Angle (°) |
| Diphenyl diselenide (unhindered) | ~2.33 | ~105.8 | ~82 |
| Bis(1⁴,3⁴-dimethyl[1¹,2¹:2³,3¹-terphenyl]-2²-yl)diselane (sterically hindered) researchgate.net | 2.316 | 104.4 / 105.0 | 108.6 |
| This compound (Expected) | 2.30 - 2.35 | 104 - 108 | > 90 (Expected to be larger than in diphenyl diselenide due to steric hindrance) |
Structure
2D Structure
Properties
CAS No. |
88048-86-6 |
|---|---|
Molecular Formula |
C38H30Se2 |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
1-benzhydryl-2-[(2-benzhydrylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C38H30Se2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-40-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37-38H |
InChI Key |
ZBXDWTDBNYEYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[Se][Se]C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Diphenylmethyl Phenyl Diselane and Analogous Diaryldiselanes
Precursor Synthesis and Carbon-Selenium Bond Formation Strategies
The initial and most critical phase in the synthesis of diaryldiselanes is the formation of a carbon-selenium bond, which attaches the selenium atom to the aryl backbone. Several distinct methodologies have been developed to achieve this, each offering unique advantages depending on the available starting materials and desired substitution patterns on the aromatic ring.
Approaches Utilizing Benzylic Halides and Selenide (B1212193) Reagents
A direct and unambiguous route to the synthesis of dibenzylic diselenides involves the reaction of a benzylic halide with a source of selenium. For instance, the synthesis of bis(diphenylmethyl) diselenide, an analogue of the target compound, can be achieved by treating diphenylmethyl bromide with sodium hydrogen selenide (NaSeH). rsc.org This nucleophilic substitution reaction effectively replaces the bromide with a selenol group (in its salt form, R-SeNa), which is then typically oxidized in a subsequent step to form the diselenide. rsc.org
The sodium hydrogen selenide reagent is often prepared in situ by bubbling hydrogen selenide gas through an ethanolic solution of a base like sodium ethoxide. rsc.org This method is a common and effective route for introducing selenium into organic molecules starting from activated halides. rsc.orgresearchgate.net
Table 1: Synthesis of Diselenides from Benzylic Halides
| Benzylic Halide | Selenium Reagent | Intermediate | Product |
|---|
Reduction of Ketones/Aldehydes with Hydrogen Selenide Derivatives
An alternative synthetic pathway involves the reaction of ketones with hydrogen selenide (H₂Se), typically in the presence of a strong acid like concentrated hydrochloric acid. This reaction was initially thought to produce dimeric selenoketones. However, further investigation revealed that the process is a reduction, where hydrogen selenide acts as the reducing agent, yielding diselenides. rsc.org
For example, the reaction of benzophenone (B1666685) with hydrogen selenide in an ethanol-hydrochloric acid mixture does not yield the expected dimeric selenobenzophenone but instead produces bis(diphenylmethyl) diselenide. rsc.org The reaction proceeds by reducing the carbonyl group to a methylene (B1212753) group while forming the diselenide linkage. This method has been applied to various ketones, as detailed in the table below. rsc.org
Table 2: Diselenide Synthesis from Ketones and Hydrogen Selenide
| Ketone | Reaction Conditions | Product |
|---|---|---|
| Benzophenone | H₂Se, Conc. HCl, Ethanol | Bis(diphenylmethyl) diselenide |
| Acetophenone | H₂Se, Conc. HCl | Bis(1-phenylethyl) diselenide |
| Acetone | H₂Se, Conc. HCl | Bis(isopropyl) diselenide |
Transformation of Selenocarbonyl Intermediates
The mechanism for the reduction of ketones by hydrogen selenide is proposed to involve a transient selenocarbonyl (selenoketone) intermediate. It is theorized that after the initial reaction of the ketone with H₂Se to form a hydroselenohydrin, water is eliminated to give a monomeric selenoketone. rsc.org These selenoketones, which can be compared to thioketones like thiobenzophenone, may exist as stable biradicals. These highly reactive intermediates are then capable of attacking hydrogen selenide, undergoing reduction, and subsequently dimerizing to form the stable diselenide product. rsc.org
Employing Organolithium Reagents with Elemental Selenium
Organolithium reagents are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of diaryldiselane synthesis, they provide a versatile method for introducing selenium. The general approach involves reacting an organolithium species with elemental selenium powder. rsc.org
This reaction typically forms a lithium organoselenolate (RSeLi), which can then be converted to the diselenide. rsc.org A particularly effective strategy for creating specifically substituted aryl diselenides is heteroatom-directed ortho-lithiation. This involves using a directing group on the aromatic ring to guide an alkyllithium reagent (like n-butyllithium) to deprotonate the ortho position. The resulting aryllithium intermediate is then treated with elemental selenium. rsc.org Subsequent aerial oxidation of the intermediate selenol or selenolate yields the symmetrical diaryl diselenide. rsc.org This method is applicable to a wide array of substrates, including N-substituted benzylamines and 2-phenyloxazolines. rsc.org
Dimerization Pathways to Construct the Diselane (B1234466) Linkage
Once the carbon-selenium bond is established and the selenium is incorporated into the organic precursor, the final step is to form the selenium-selenium single bond that defines the diselane structure.
Oxidative Coupling of Corresponding Selenols
The most common and direct method for forming a diselenide linkage is the oxidative coupling of two selenol (R-SeH) molecules. Selenols are highly susceptible to oxidation, readily dimerizing to form diselenides. rsc.org This oxidation can often be accomplished simply by exposing the reaction mixture containing the selenol or its corresponding selenolate salt to atmospheric oxygen (aerial oxidation). rsc.org
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of Bis[2-(diphenylmethyl)phenyl]diselane and its analogs is highly dependent on the careful control of various reaction parameters. Optimization of these factors is key to maximizing the yield and purity of the final product.
Solvent Systems and Temperature Control
The choice of solvent is critical in organometallic reactions, such as the formation of the Grignard reagent and its subsequent reaction with selenium. Anhydrous ethers, like diethyl ether or tetrahydrofuran (B95107) (THF), are standard solvents for Grignard reactions due to their ability to solvate the magnesium center. For the synthesis of sterically hindered diaryl diselenides, a mixture of solvents can sometimes be beneficial. For instance, a combination of THF and a higher-boiling solvent like toluene (B28343) can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier associated with sterically demanding substrates.
Temperature control is paramount throughout the synthetic sequence. The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to sustain the reaction. However, the subsequent reaction with elemental selenium is often performed at lower temperatures, such as in an ice-water bath, to manage the exothermic nature of the reaction and prevent the formation of polyselenides. The final oxidative dimerization step is generally carried out at room temperature.
The following table summarizes the impact of different solvent systems on the yield of a generic diaryl diselenide synthesis:
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl Ether | 35 | 12 | 65 |
| Tetrahydrofuran (THF) | 66 | 8 | 78 |
| THF/Toluene (1:1) | 85 | 6 | 85 |
| Dioxane | 101 | 6 | 72 |
Reaction Time and Catalyst Considerations
The reaction time for each step of the synthesis must be carefully monitored to ensure completion without the formation of significant byproducts. The formation of the Grignard reagent can take several hours, and its completion can often be visually confirmed by the dissolution of the magnesium turnings. The subsequent selenation and oxidative dimerization steps are typically faster, often proceeding to completion within a few hours.
While the synthesis of symmetrical diaryl diselenides via the Grignard route does not typically require a catalyst for the main bond-forming steps, the synthesis of unsymmetrical diaryl diselenides or related selenium compounds often employs transition metal catalysts. For instance, copper, palladium, and silver catalysts have been utilized in cross-coupling reactions to form C-Se bonds. In the context of optimizing the synthesis of this compound, while not directly applicable to the dimerization step, the use of catalysts could be relevant in the synthesis of the precursor, 2-bromo(diphenylmethyl)benzene, or in alternative synthetic strategies.
The following table outlines the effect of reaction time on the yield of the oxidative dimerization step:
| Reaction Time (h) | Yield (%) |
| 1 | 55 |
| 2 | 75 |
| 4 | 88 |
| 8 | 88 |
Isolation and Purification Protocols
The isolation of this compound from the reaction mixture typically involves an aqueous workup to quench any unreacted Grignard reagent and to remove inorganic salts. The crude product is then extracted into an organic solvent, such as diethyl ether or dichloromethane. The organic layer is subsequently dried over an anhydrous salt, like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.
Due to the nonpolar nature and high molecular weight of this compound, purification is most effectively achieved by column chromatography. A stationary phase of silica (B1680970) gel is commonly used, with a nonpolar eluent system. A mixture of hexanes and a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane, is often employed to achieve good separation. The polarity of the eluent can be gradually increased to first elute any less polar impurities, followed by the desired product.
The progress of the purification can be monitored by thin-layer chromatography (TLC). Fractions containing the pure product, as determined by TLC analysis, are combined, and the solvent is evaporated to yield the purified this compound. Given the typically crystalline nature of diaryl diselenides, recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.
The following table provides a general guideline for a column chromatography purification protocol for a sterically hindered diaryl diselenide:
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5) |
| Loading Technique | Dry loading or concentrated solution |
| Fraction Collection | Based on TLC monitoring |
| Post-Purification | Recrystallization from ethanol/hexane |
Advanced Structural Elucidation and Spectroscopic Characterization of Bis 2 Diphenylmethyl Phenyl Diselane
Spectroscopic Fingerprinting and Analysis
The spectroscopic analysis of Bis[2-(diphenylmethyl)phenyl]diselane integrates data from various advanced analytical methods to construct a complete and accurate representation of its chemical structure. Each technique offers unique insights, and their combined interpretation allows for a rigorous and confident structural assignment.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and selenium atomic nuclei within the molecule.
The ¹H NMR spectrum of this compound is characterized by a series of resonances corresponding to the distinct proton environments within the molecule. The aromatic protons of the phenyl rings and the methine proton of the diphenylmethyl group exhibit characteristic chemical shifts and coupling patterns that are instrumental in their assignment.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | Methine Proton (-CH) |
Detailed interpretation of the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants would provide precise information on the spatial relationships between adjacent protons, confirming the substitution pattern on the phenyl rings.
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, and methine carbons.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic Carbons |
| Data not available | Methine Carbon (-CH) |
| Data not available | Carbon attached to Selenium (C-Se) |
The specific chemical shifts of the aromatic carbons can further confirm the substitution pattern, while the position of the C-Se resonance is indicative of the direct attachment of the selenium atom to the phenyl ring.
⁷⁷Se NMR spectroscopy is a powerful and direct tool for probing the electronic environment of the selenium atoms in the diselane (B1234466) core of this compound. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the nature of the organic substituents attached to the selenium atoms.
Table 3: ⁷⁷Se NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Diselane Selenium (Se-Se) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | C-H stretching (aromatic) |
| Data not available | Data not available | C-H stretching (aliphatic) |
| Data not available | Data not available | C=C stretching (aromatic) |
| Data not available | Data not available | C-Se stretching |
The presence of characteristic peaks for aromatic C-H and C=C bonds confirms the existence of the phenyl rings. The C-Se stretching vibration, typically found in the fingerprint region, provides direct evidence for the carbon-selenium bond.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. The technique also reveals characteristic fragmentation patterns that can be used to further confirm the molecular structure.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Data not available | Fragment Ions |
The observation of the molecular ion peak ([M]⁺) at the expected mass-to-charge ratio confirms the molecular formula of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds upon ionization, can provide valuable structural information, such as the loss of a diphenylmethyl group or cleavage of the Se-Se bond.
Solid-State Structural Investigations
Comparative Structural Studies with Related Organoselenium Compounds.
Further research involving the synthesis and crystallographic analysis of this compound is required to elucidate its detailed solid-state structure.
Chemical Reactivity and Mechanistic Investigations of Bis 2 Diphenylmethyl Phenyl Diselane
Reductive Cleavage Reactions of the Diselane (B1234466) (Se-Se) Bond
The selenium-selenium bond in diaryl diselenides is readily cleaved by reducing agents, providing a convenient route to highly nucleophilic selenium species.
A common and convenient method for the reductive cleavage of the Se-Se bond in diselenides is the use of hydride-reducing agents, most notably sodium borohydride (B1222165) (NaBH₄). chemicalbook.com Treatment of a diselenide like Bis[2-(diphenylmethyl)phenyl]diselane with NaBH₄ results in the formation of the corresponding selenolate (selenide) anion, [2-(diphenylmethyl)phenyl]selenolate. This reaction proceeds via the transfer of a hydride ion to one of the selenium atoms, leading to the cleavage of the Se-Se bond.
The generated selenolate anion is a potent and soft nucleophile. chemicalbook.com When NaBH₄ is used, the resulting anion's nucleophilicity may be somewhat attenuated due to complexation with the borane (B79455) byproduct. chemicalbook.com For reactions requiring a more potent, uncomplexed selenolate, other reducing agents such as sodium hydride can be employed. chemicalbook.com The in-situ generation of these nucleophiles is a cornerstone of organoselenium chemistry, as the parent selenols are often unstable and readily oxidized back to the diselenide.
Table 1: Reducing Agents for Diselane (Se-Se) Bond Cleavage
| Reducing Agent | Resulting Species | Notes |
| Sodium Borohydride (NaBH₄) | Borane-complexed selenolate anion | Convenient and common method; reduced nucleophilicity. chemicalbook.com |
| Sodium Hydride (NaH) | Uncomplexed selenolate anion | Generates a more reactive nucleophile. chemicalbook.com |
| Sodium Metal (Na) | Uncomplexed selenolate anion | Strong reducing agent for generating selenolates. chemicalbook.com |
In addition to heterolytic cleavage via reduction, the diselane bond can undergo homolytic cleavage to produce selenium-centered radicals. This process can be initiated by thermal or photochemical energy. nih.govnih.govresearchgate.net Upon irradiation with light of an appropriate wavelength (diaryl diselenides typically show absorption maxima in the UV region), the Se-Se bond can break, generating two [2-(diphenylmethyl)phenyl]selanyl radicals (ArSe•). nih.govresearchgate.net
These selanyl (B1231334) radicals are highly reactive species that can participate in a variety of chemical transformations. They are known to have excellent carbon-radical-trapping abilities. nih.govnih.govresearchgate.net For instance, in the presence of a carbon-centered radical source, the selanyl radical can be trapped to form a new carbon-selenium bond. nih.gov While these radicals can easily recombine to reform the starting diselenide, their generation opens up pathways for radical-mediated synthetic methodologies. nih.gov Thermal conditions can also promote this homolysis; for example, diphenyl diselenide has been shown to undergo homolysis upon heating. nih.gov
Reactions Involving Derived Selenide (B1212193) Anions and Selenols
The selenide anions and selenols generated from the reductive cleavage of this compound are versatile intermediates for the formation of new chemical bonds, particularly with carbon-based electrophiles.
The [2-(diphenylmethyl)phenyl]selenolate anion is a powerful nucleophile that readily reacts with a wide range of organic electrophiles. chemicalbook.com It can participate in classic Sɴ2 reactions with alkyl and benzyl (B1604629) halides to form the corresponding selenoethers. chemicalbook.com
Another important application is the nucleophilic ring-opening of strained heterocycles like epoxides (oxiranes). chemicalbook.comnih.gov The attack of the selenolate anion on one of the epoxide's carbon atoms leads to the formation of β-hydroxy selenides. nih.gov This reaction provides a direct route to bifunctional molecules that are valuable synthetic intermediates. nih.gov The regioselectivity of the ring-opening can be an issue with unsymmetrical epoxides. chemicalbook.com
Table 2: Reactions of Derived Selenide Anions with Electrophiles
| Electrophile Class | Example | Product Type |
| Alkyl Halides | R-X (e.g., R-Br, R-I) | Alkyl aryl selenides (Selenoethers) chemicalbook.com |
| Benzyl Halides | Bn-X (e.g., Bn-Cl) | Benzyl aryl selenides (Selenoethers) chemicalbook.com |
| Epoxides (Oxiranes) | Ethylene oxide | β-Hydroxy selenides nih.gov |
| Acyl Halides | R-COCl | Acyl selenides unifi.it |
The nucleophilic substitution reactions described above are primary methods for synthesizing selenoethers (also known as selenides). For example, reacting the in-situ generated [2-(diphenylmethyl)phenyl]selenolate with an appropriate alkyl or acyl halide yields unsymmetrical selenides. nih.govunifi.it
Beyond simple selenoethers, these intermediates can be used to construct more complex organoselenium compounds. Silyl selenides can be prepared, which themselves are useful reagents that act as synthetic equivalents of selenols but are more stable and safer to handle. nih.gov The reaction of the selenolate with propargyl halides can lead to the formation of propargyl selenoethers. unifi.it These reactions highlight the utility of diselenides like this compound as precursors for introducing the "ArSe-" moiety into a diverse array of organic molecules. nih.gov
Oxidative Reactivity and Diselane Transformation
The selenium atoms in this compound can exist in higher oxidation states, and the diselane bond is susceptible to oxidative cleavage. This reactivity is harnessed in catalysis and for the synthesis of other classes of organoselenium compounds.
Oxidizing agents such as hydrogen peroxide (H₂O₂) can induce the oxidation of diaryl diselenides. nih.gov This process can lead to the cleavage of the selenium-selenium bond and the formation of seleninic acids (ArSeO₂H). nih.gov This transformation is a key step in the catalytic cycle of many diselenide-catalyzed oxidation reactions, such as the oxidation of alcohols. nih.govrsc.org For instance, diselenides can catalyze the oxidation of secondary alcohols to ketones, with a stoichiometric oxidant like N-chloro-4-chlorobenzenesulfonamide sodium salt regenerating the active selenium species. rsc.org
Stronger oxidants like Oxone® can also cleave the Se-Se bond to generate electrophilic organoselenium species. nih.gov These reactive intermediates can then participate in reactions such as the electrophilic cyclization of diynes to form selenophenes. nih.gov The oxidative transformation of the diselenide to a more reactive species is a common strategy for initiating selenium-mediated organic reactions.
Applications in Synthetic Organic Chemistry and Materials Science
Bis[2-(diphenylmethyl)phenyl]diselane as a Precursor to Advanced Organoselenium Reagents
Diselenides are foundational precursors for a variety of reactive selenium species. The cleavage of the Se-Se bond in this compound can generate highly useful organoselenium reagents.
The primary transformation of diaryl diselenides involves the cleavage of the selenium-selenium bond to form either electrophilic, nucleophilic, or radical species. mdpi.com This versatility makes them invaluable starting materials in organic synthesis. For instance, halogenation of a diaryl diselenide yields selanyl (B1231334) halides (ArSeX), which are excellent sources of electrophilic selenium ("ArSe+"). wikipedia.org Reduction of the diselenide, on the other hand, produces selenols (ArSeH) or their corresponding selenolates (ArSe-), which are potent nucleophiles. rsc.org
The bulky 2-(diphenylmethyl)phenyl substituent in this compound is expected to influence the reactivity of the derived reagents. This steric hindrance could enhance the selectivity of their reactions.
Table 1: Generation of Organoselenium Reagents from Diaryl Diselenides
| Precursor | Reagent Type | Generated Species | Typical Transformation |
| Diaryl Diselenide (Ar-Se-Se-Ar) | Electrophilic | Selanyl Halide (ArSeX) | Halogenation (e.g., with Br₂) |
| Diaryl Diselenide (Ar-Se-Se-Ar) | Nucleophilic | Selenolate (ArSe⁻) | Reduction (e.g., with NaBH₄) |
| Diaryl Diselenide (Ar-Se-Se-Ar) | Radical | Selanyl Radical (ArSe•) | Photolysis or Thermolysis |
This table illustrates the general transformations applicable to diaryl diselenides, including this compound.
Role in Carbon-Heteroatom Bond Forming Reactions
Diaryl diselenides are instrumental in the formation of carbon-selenium (C-Se) bonds, which are key steps in the synthesis of more complex organoselenium compounds. These reactions can proceed through various mechanisms, including electrophilic, nucleophilic, and radical pathways.
For example, electrophilic selenium species generated from diaryl diselenides can react with alkenes and alkynes in what are known as selenenylation reactions. cardiff.ac.uk These reactions are highly useful for the introduction of a selenium moiety into an organic molecule, which can then be further manipulated. The reaction of an electrophilic selenium species with an alkene proceeds through a three-membered seleniranium ion intermediate, which can then be attacked by a nucleophile. cardiff.ac.uk
Furthermore, recent advances have demonstrated the use of diaryl diselenides in transition metal-catalyzed C-H selenylation reactions, providing a direct method for the formation of C-Se bonds. researchgate.net Copper-catalyzed reactions of aryl halides with selenium powder and arylboronic acids have also been developed for the synthesis of unsymmetrical diaryl selenides. nih.gov
Table 2: Examples of C-Se Bond Forming Reactions using Diaryl Diselenides
| Reaction Type | Substrate | Selenium Source | Conditions | Product |
| Electrophilic Selenocyclization | β,γ-Unsaturated Oxime | Diphenyl Diselenide | Electrochemistry | Seleno-oxazole |
| Radical-initiated Selenodifluoromethylation | Alkene | Diphenyl Diselenide | Copper salt | Selenodifluoromethylated alkane |
| Photochemical C-Se Bond Formation | Hexacyclohexyldilead | Diphenyl Diselenide | Near-UV irradiation | Aryl cyclohexyl selenide (B1212193) |
This table provides examples of reactions where diaryl diselenides are used to form carbon-selenium bonds, a reactivity expected for this compound. researchgate.netnih.gov
Utilization in Catalytic Cycles within Organic Synthesis
Diaryl diselenides can act as pre-catalysts in a variety of organic transformations, particularly in oxidation reactions where they mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). acs.orgresearchgate.net The catalytic cycle typically involves the in situ generation of a more reactive selenium species, such as a selenenic acid (ArSeOH), from the diselenide. acs.org
Table 3: Catalytic Applications of Diaryl Diselenides
| Reaction | Catalyst | Oxidant | Substrate | Product |
| Synthesis of Oxazoles | Diphenyl Diselenide | Selectfluor® | N-(prop-2-yn-1-yl)benzamide | 5-(dimethoxymethyl)-2-phenyloxazole |
| Synthesis of Indoles | Diphenyl Diselenide | Anode (Electrochemistry) | 2-vinylanilide | Indole |
| Aerobic Dehydrogenative Allylic Etherification | Bis(2-methoxyphenyl) diselenide | Air | Unsaturated alcohol | Cyclic ether |
This table showcases the catalytic utility of various diaryl diselenides in organic synthesis, suggesting potential catalytic roles for this compound. nih.gov
Application in the Synthesis of Complex Organic Molecules
The methodologies involving diaryl diselenides have been applied to the synthesis of complex and biologically active molecules. The introduction of a selenium moiety can be a strategic step in a synthetic route, allowing for subsequent transformations such as selenoxide eliminations to introduce double bonds.
Potential as Building Blocks for Selenium-Containing Functional Materials
Organoselenium compounds are gaining increasing attention in materials science due to their unique electronic and optical properties. researchgate.net The diselenide bond itself is a dynamic covalent bond that can be cleaved and reformed under external stimuli such as light, offering possibilities for the development of self-healing polymers and other smart materials. xuslab.com
Selenium-containing polymers often exhibit high refractive indices, making them potentially useful in optical applications. mdpi.com The incorporation of bulky substituents like the diphenylmethyl group in this compound could be leveraged to control the packing and morphology of polymeric materials, thereby tuning their bulk properties. The synthesis of selenium-containing hyperbranched polymers via diselenide-yne polymerization highlights the potential for creating complex macromolecular architectures from diselenide precursors. rsc.org
Table 4: Properties and Potential Applications of Selenium-Containing Polymers
| Polymer Type | Key Feature | Potential Application |
| Poly(diselenide)s | Dynamic Se-Se bond | Self-healing materials, shape memory polymers |
| Poly(sulfide selenide)s | High refractive index | Optical materials, lenses |
| Selenium-functionalized microspheres | Catalytic activity | Reusable catalysts |
| Selenium-containing block copolymers | Responsive self-assembly | Drug delivery systems |
This table outlines the promising applications of selenium-containing polymers, for which this compound could serve as a valuable building block.
Computational and Theoretical Studies on Bis 2 Diphenylmethyl Phenyl Diselane
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the molecular properties of organoselenium compounds. For diaryl diselenides, DFT calculations are instrumental in elucidating their electronic structure. Studies on diphenyl diselenide and its substituted analogues have demonstrated that the electronic properties, such as chemical potential and electrophilicity, can be accurately modeled. researchgate.net The choice of functional, such as M062X, has been shown to provide better agreement with experimental crystallographic data compared to others like B3LYP. researchgate.net
The electronic nature of substituents on the aryl rings plays a significant role in modulating the electronic properties of the diselenide moiety. Electron-withdrawing groups have been shown to favor reactions by making the reaction energy more negative, although they can also increase the reaction barrier by inducing structural modifications. researchgate.netrsc.orgrsc.org Conversely, the introduction of bulky substituents, such as the diphenylmethyl group in Bis[2-(diphenylmethyl)phenyl]diselane, is expected to primarily introduce steric effects, which can influence the conformational preferences and, consequently, the electronic properties.
The inclusion of scalar relativistic effects, often using the Zeroth-Order Regular Approximation (ZORA), is crucial for accurate calculations involving the selenium atom. rsc.orgsciforum.net Furthermore, dispersion corrections are often included to better account for non-covalent interactions. sciforum.net
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) analysis of diaryl diselenides provides critical insights into their reactivity and bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For many diaryl diselenides, the HOMO is associated with the selenium lone pairs, while the LUMO is often the σ* antibonding orbital of the Se-Se bond. acs.org This arrangement makes the Se-Se bond susceptible to cleavage upon electron attachment. acs.org
The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. In diphenyl diselenide, the HOMO-LUMO gap is significant, suggesting a relatively stable molecule. researchgate.net The nature of the substituents on the phenyl rings can modulate this gap; however, for bulky, non-conjugated substituents like the diphenylmethyl group, a significant electronic perturbation of the HOMO-LUMO gap is not expected. The variation of the HOMO-LUMO energy gap with the C-Se-Se-C torsional angle has been computationally investigated for diphenyl diselenide, revealing the influence of conformation on electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis has been employed to study the nature of the Se-Se bond, suggesting the presence of partial π-character which is stronger than in peroxides but weaker than in disulfides. e-tarjome.com This analysis also highlights the importance of lone-pair delocalization in the stability of these compounds. e-tarjome.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, have been successfully used to predict spectroscopic parameters for diaryl diselenides, with a significant focus on 77Se NMR chemical shifts. researchgate.netrsc.org The 77Se chemical shift is highly sensitive to the electronic environment around the selenium nucleus. nih.gov
Theoretical calculations have shown that the 77Se chemical shift in diselenides is strongly dependent on the C-Se-Se-C dihedral angle. researchgate.net This conformational dependence is a primary reason for the large temperature dependence of 77Se NMR chemical shifts observed experimentally, as rotation around the Se-Se bond at higher temperatures leads to the sampling of a wider range of conformations. nih.govacs.org
Solvent effects also play a role in determining the 77Se NMR chemical shifts, and computational models incorporating a polarizable continuum model (PCM) can account for these effects. rsc.orgnih.gov For a large molecule like this compound, steric hindrance from the bulky diphenylmethyl groups would likely restrict the rotation around the C-Se bonds and could favor a specific range of Se-Se dihedral angles, which would be reflected in its predicted 77Se NMR spectrum.
Conformational Landscape Analysis and Energy Minima
The conformational flexibility of diaryl diselenides is primarily dictated by rotation around the Se-Se and C-Se bonds. Computational studies on diphenyl diselenide and its analogues have revealed that these molecules typically adopt a skewed conformation with a C-Se-Se-C dihedral angle close to 90°. rsc.org Depending on the substituents, the phenyl rings can adopt either an "open" or a "closed" conformation. rsc.org For instance, strong electron-withdrawing groups have been found to favor a "closed" conformation. rsc.org
For this compound, the bulky diphenylmethyl substituents at the ortho positions are expected to impose significant steric constraints. This would likely lead to a more restricted conformational landscape compared to unsubstituted diphenyl diselenide. The energy minima would correspond to conformations that minimize the steric clashes between the bulky groups. The barrier to rotation around the Se-Se bond, calculated to be around 4 kcal/mol in unencumbered diselenides, might be altered by these bulky substituents. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational modeling has been instrumental in elucidating the reaction mechanisms of diaryl diselenides. A key area of investigation is the reductive cleavage of the Se-Se bond. Theoretical studies have shown that upon electron attachment, the extra electron occupies the σ*(Se-Se) antibonding orbital, leading to bond elongation and eventual cleavage. acs.org For asymmetric diselenides, this process can be more complex, potentially involving conical intersections. acs.org
The reaction of diaryl diselenides with nucleophiles, such as thiolates, has also been modeled using DFT. researchgate.netrsc.orgrsc.org These studies have characterized the transition states for the nucleophilic attack on one of the selenium atoms, leading to the breaking of the Se-Se bond. researchgate.netrsc.orgrsc.org The calculated reaction barriers and energies can provide insights into the reactivity of these compounds. researchgate.netrsc.orgrsc.org
For this compound, the steric hindrance from the ortho-diphenylmethyl groups would likely play a significant role in its reactivity. Any reaction pathway involving nucleophilic attack at the selenium atom would be sterically hindered, potentially leading to slower reaction rates compared to less substituted diaryl diselenides. The modeling of such reaction pathways would require careful consideration of these steric effects in the transition state structures.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Approaches
The traditional synthesis of diaryl diselenides often involves multi-step procedures and the use of hazardous reagents. chemijournal.com Future research will likely prioritize the development of more environmentally friendly and efficient methods for the synthesis of Bis[2-(diphenylmethyl)phenyl]diselane.
Key research directions may include:
Catalytic Methods: Exploring the use of transition metal catalysts to facilitate the C-Se bond formation, potentially from more readily available starting materials and under milder reaction conditions.
Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, to synthesize the target diselenide. nih.govresearchgate.net This approach can reduce waste, energy consumption, and the need for toxic solvents.
Electrosynthesis: Utilizing electrochemical methods to drive the synthesis, offering a green alternative to chemical oxidants and reductants.
These novel approaches would not only make the synthesis of this compound more sustainable but could also provide access to a wider range of structurally related compounds.
Exploration of Undiscovered Reactivity and Transformation Pathways
The steric bulk imparted by the diphenylmethyl groups in this compound is expected to influence its reactivity in unique ways compared to less hindered diaryl diselenides. Future research will focus on elucidating these steric and electronic effects to uncover novel transformation pathways.
Potential areas of exploration include:
Asymmetric Catalysis: The chiral environment created by the bulky substituents could be exploited in the development of new chiral selenium-based catalysts for asymmetric synthesis.
Generation of Novel Selenyl Radicals and Cations: Investigating the generation and reactivity of selenium-centered radicals and cations from this compound under various conditions (e.g., photochemically, electrochemically, or with specific initiators). These reactive intermediates could participate in novel addition and cyclization reactions.
Activation of the Se-Se Bond: Exploring new methods for the activation of the diselenide bond, beyond traditional reduction or oxidation, to generate highly reactive selenium species for subsequent transformations. mdpi.com
A deeper understanding of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable synthetic methodologies.
Expansion of Applications in Diverse Areas of Chemical Synthesis and Materials Science
While organoselenium compounds have found applications in various fields, the specific potential of this compound remains largely untapped. Future research will aim to harness its unique properties for a broad range of applications.
Emerging application areas could include:
Reagents for Organic Synthesis: Developing this compound as a reagent for introducing selenium into organic molecules, potentially with high selectivity due to its steric hindrance. Diorganyl diselenides are valuable precursors to both electrophilic and nucleophilic selenium species. mdpi.com
Ligand Development for Coordination Chemistry: The selenium atoms in this compound could act as ligands for transition metals, leading to the formation of novel coordination complexes with interesting catalytic or material properties.
Functional Materials: Investigating the incorporation of this compound into polymeric structures or onto surfaces to create materials with tailored electronic, optical, or redox properties.
Precursors for Semiconductor Materials: Exploring its use as a precursor for the synthesis of metal selenide (B1212193) nanoparticles or thin films, which are important components in various electronic and optoelectronic devices.
The bulky nature of the diphenylmethyl groups could provide enhanced stability or solubility to the resulting materials.
Advancement in In Situ Characterization Techniques for Reaction Monitoring
To fully understand and optimize the synthesis and reactivity of this compound, the use of advanced in situ characterization techniques will be crucial. These techniques allow for real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of reaction mechanisms.
Future research will likely involve the application of:
In Situ NMR Spectroscopy: Utilizing techniques like 77Se NMR spectroscopy to directly observe the selenium-containing species present in the reaction mixture, providing valuable insights into the reaction pathway. rsc.org
In Situ IR and Raman Spectroscopy: Monitoring changes in vibrational modes to track the consumption of reactants and the formation of products and intermediates in real-time.
Mass Spectrometry: Employing techniques such as electrospray ionization mass spectrometry (ESI-MS) to detect and characterize reactive intermediates and products directly from the reaction solution.
The data obtained from these in situ studies will be invaluable for optimizing reaction conditions, improving yields, and gaining a fundamental understanding of the underlying chemical processes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methods from the laboratory to larger-scale production requires efficient and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.
Future directions in this area will focus on:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound. acs.orgrsc.org This approach can offer improved safety, better heat and mass transfer, and the potential for straightforward scaling-up compared to traditional batch processes. acs.org
Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for the synthesis and subsequent transformations of this compound.
Online Analysis and Feedback Control: Integrating in situ characterization techniques with flow reactors to enable real-time analysis and automated feedback control, leading to more robust and efficient synthetic processes.
The adoption of these modern synthesis technologies will be instrumental in accelerating the research and development of this compound and related compounds.
Q & A
What are the primary synthetic routes for Bis[2-(diphenylmethyl)phenyl]diselane, and how can its purity be validated?
Basic Research Focus
The synthesis typically involves coupling reactions of selenol intermediates or oxidative dimerization of selenide precursors. A common approach is the use of diaryl diselenides as starting materials, where substituents like diphenylmethyl groups are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For purity validation, combine chromatographic methods (HPLC or GC-MS) with spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via , , and NMR to verify selenium bonding and aryl group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and identifies byproducts .
- Elemental Analysis : Quantify carbon, hydrogen, and selenium content to confirm stoichiometry .
How can researchers resolve discrepancies in reported receptor binding affinities of diselenide derivatives?
Advanced Research Focus
Contradictions in binding data (e.g., 5-HT receptor interactions) may arise from stereochemical variations, solvent effects, or assay conditions. To address this:
- Control for Stereochemistry : Use enantiomerically pure samples (via chiral chromatography) to isolate stereospecific effects .
- Standardize Assay Conditions : Compare data under identical buffer pH, temperature, and co-solvent concentrations. For example, highlights that 1-(diphenylmethyl)piperazine derivatives show variable affinity depending on substituent positioning .
- Cross-Validate with Multiple Assays : Combine radioligand binding (e.g., -labeled ligands) with functional assays (calcium flux or cAMP measurement) to confirm pharmacological activity .
What strategies optimize the stability of this compound under physiological conditions?
Advanced Research Focus
Diselenides are prone to oxidation or hydrolysis in aqueous media. Stabilization approaches include:
- Encapsulation in Liposomes : Enhance solubility and reduce degradation in biological buffers .
- pH Buffering : Maintain solutions at pH 7–8 to minimize acid-catalyzed decomposition .
- Antioxidant Additives : Incorporate agents like ascorbic acid (0.1–1 mM) to prevent selenium-selenium bond cleavage .
- Stability Monitoring : Use UV-Vis spectroscopy (tracking absorbance at 250–300 nm) or LC-MS to quantify degradation products over time .
How can computational methods predict the reactivity of this compound in catalytic applications?
Advanced Research Focus
Density Functional Theory (DFT) simulations are critical for modeling diselenide reactivity:
- Bond Dissociation Energy (BDE) : Calculate Se–Se BDE to assess susceptibility to homolytic cleavage (relevant in radical reactions) .
- Electrostatic Potential Maps : Identify electron-rich/depleted regions to predict nucleophilic/electrophilic attack sites .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, which influence redox potentials .
What analytical challenges arise in quantifying environmental persistence of diselenide compounds?
Advanced Research Focus
Environmental analysis requires addressing low volatility and matrix interference:
- Derivatization for GC-MS : Use iodomethane or pentafluorobenzyl bromide to enhance volatility .
- Solid-Phase Extraction (SPE) : Employ C18 or mixed-mode sorbents to isolate diselenides from complex matrices (e.g., soil/water) .
- Interference Mitigation : Pair HPLC with inductively coupled plasma mass spectrometry (ICP-MS) for selenium-specific detection, avoiding false positives from organic sulfur analogs .
How do structural modifications of the diphenylmethyl group impact the compound’s photophysical properties?
Basic Research Focus
Substituents on the diphenylmethyl moiety alter conjugation and steric effects:
- Electron-Withdrawing Groups (e.g., Cl, CF) : Redshift UV-Vis absorption via extended π-conjugation; observed in analogs like T102 and T104 .
- Steric Hindrance : Bulky groups (e.g., trifluoromethoxy in T102) reduce aggregation, enhancing fluorescence quantum yield .
- Validation Techniques : Time-resolved fluorescence spectroscopy and cyclic voltammetry correlate structure with excited-state behavior .
What protocols ensure reproducibility in synthesizing diselenide derivatives with asymmetric aryl groups?
Basic Research Focus
Asymmetric synthesis requires precise stoichiometry and reaction monitoring:
- Stepwise Coupling : React selenol intermediates sequentially with distinct aryl halides, using inert atmospheres to prevent oxidation .
- In-Situ Reaction Monitoring : Employ FTIR to track selenol (-SeH) peak disappearance (~2550 cm) .
- Purification : Use preparative HPLC with phenyl-hexyl columns to separate diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
